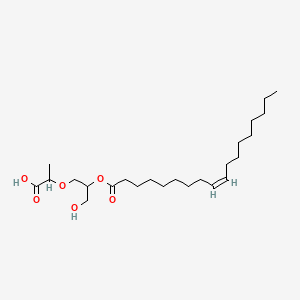
Glyceryl lactooleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl lactooleate is a fatty acid ester, specifically a derivative of glycerol and lactooleic acid. It is known for its applications in various industries, particularly in cosmetics and personal care products. The compound is characterized by its molecular formula C24H44O6 and has a molecular weight of approximately 428.61 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl lactooleate is typically synthesized through the esterification reaction between glycerol and lactooleic acid. The reaction involves the combination of glycerol with lactooleic acid in the presence of a catalyst, often an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is facilitated by heating and stirring. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl lactooleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and lactooleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products Formed:
Oxidation: Various oxidation products depending on the specific conditions.
Hydrolysis: Glycerol and lactooleic acid.
Transesterification: Different esters based on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Glyceryl lactooleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of glyceryl lactooleate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- Glyceryl monooleate
- Glyceryl dioleate
- Glyceryl trioleate
Comparison: Glyceryl lactooleate is unique due to the presence of both lactooleic acid and glycerol in its structure. This gives it distinct properties compared to other glyceryl esters. For example, glyceryl monooleate and glyceryl dioleate contain only oleic acid esters, while this compound includes lactooleic acid, which imparts different physicochemical properties and biological activities .
Eigenschaften
CAS-Nummer |
30283-16-0 |
|---|---|
Molekularformel |
C24H44O6 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]propanoic acid |
InChI |
InChI=1S/C24H44O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)30-22(19-25)20-29-21(2)24(27)28/h10-11,21-22,25H,3-9,12-20H2,1-2H3,(H,27,28)/b11-10- |
InChI-Schlüssel |
KOLAFJFESDNVMY-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


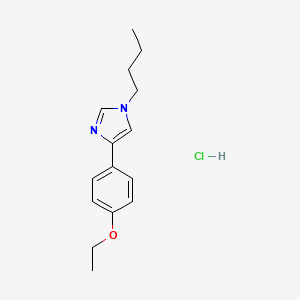
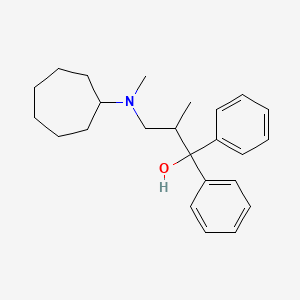



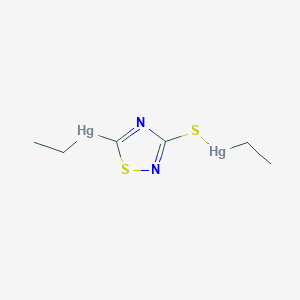
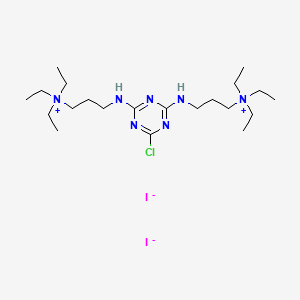
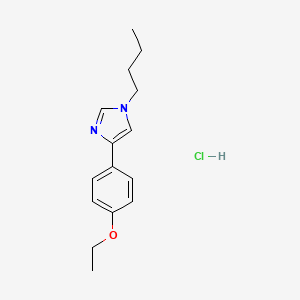
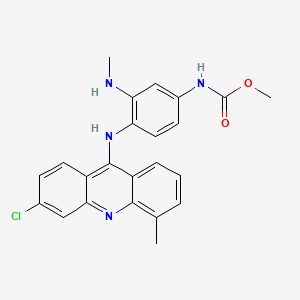
![[2,6-Dioxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexylidene]-iminoazanium](/img/structure/B14160358.png)
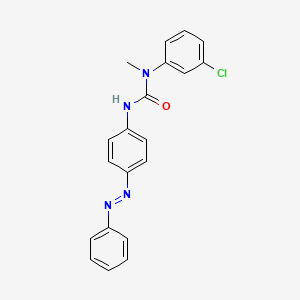

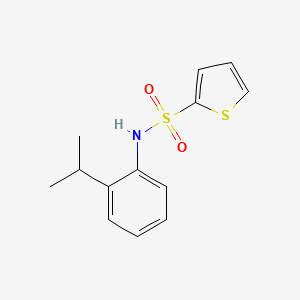
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
